2-(Piperidin-4-yl)thiazole-4-carbaldehyde
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Overview
Description
2-(Piperidin-4-yl)thiazole-4-carbaldehyde is a heterocyclic compound that features both a piperidine ring and a thiazole ring
Preparation Methods
The synthesis of 2-(Piperidin-4-yl)thiazole-4-carbaldehyde typically involves the reaction of piperidine derivatives with thiazole carbaldehyde. One common method includes the use of tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate as a starting material . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reaction.
Chemical Reactions Analysis
2-(Piperidin-4-yl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Piperidin-4-yl)thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Researchers are exploring its potential as a building block for new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)thiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The thiazole ring can participate in electron-donating and electron-accepting interactions, which can modulate biochemical pathways. The piperidine ring can enhance the compound’s binding affinity to specific receptors or enzymes, thereby influencing its biological activity .
Comparison with Similar Compounds
2-(Piperidin-4-yl)thiazole-4-carbaldehyde can be compared with other similar compounds such as:
4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde: This compound has a methoxy group on the thiazole ring, which can alter its chemical and biological properties.
2-Thiazolecarboxaldehyde: This simpler thiazole derivative lacks the piperidine ring, making it less complex but still useful in various chemical reactions.
The uniqueness of this compound lies in its combined piperidine and thiazole rings, which provide a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C9H12N2OS |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-piperidin-4-yl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H12N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h5-7,10H,1-4H2 |
InChI Key |
BCIGIGNMEKYFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C=O |
Origin of Product |
United States |
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